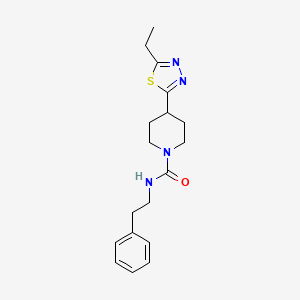
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide” is an organic compound that has been investigated for its potential use as a corrosion inhibitor .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes “4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide”, has been extensively studied. The 1,3,4-thiadiazole moiety exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The synthesized compound [N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide] was found to be 1.8 times more effective (LD 50) than valproic acid, ED 50 was 126.8 mg/kg, and the therapeutic index was found to be 7.3 .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Research conducted by Başoğlu et al. (2013) on hybrid molecules containing 1,3,4-thiadiazole and other heterocyclic compounds found these molecules to possess antimicrobial, antilipase, and antiurease activities. This study highlighted the potential of 1,3,4-thiadiazole derivatives in the development of new therapeutic agents due to their significant biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Influence on Purine Metabolism
Krakoff (1964) investigated the impact of 2-ethylamino-1,3,4-thiadiazole on purine synthesis in chick embryos, demonstrating that thiadiazoles can influence cellular metabolism and potentially contribute to the study of cancer and developmental biology (Krakoff, 1964).
Molluscicidal Properties
El-bayouki and Basyouni (1988) explored thiazolo[5,4-d]pyrimidines, related to the thiadiazole ring, for their activity against snails that are intermediate hosts for schistosomiasis, showcasing the potential of thiadiazole derivatives in environmental and public health applications (El-bayouki & Basyouni, 1988).
Solvent-Free Synthesis of Bis-Heterocyclic Derivatives
Li et al. (2006) developed a solvent-free method for synthesizing 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles, demonstrating an environmentally friendly approach to creating compounds with potential biological activities (Li, Yu, Yang, Zhu, Zhao, Xing, & Wang, 2006).
Future Directions
The 1,3,4-thiadiazole moiety, which is part of “4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide”, has been extensively studied for its diverse biological activities . Future research could focus on further exploring the potential applications of this moiety in various fields, including medicinal chemistry .
properties
IUPAC Name |
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-2-16-20-21-17(24-16)15-9-12-22(13-10-15)18(23)19-11-8-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOXPABHQRFUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

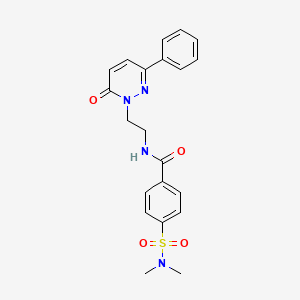
![7-[(6-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-4',5-dihydroxy-3'-methoxyflavanone](/img/structure/B2421771.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2421773.png)
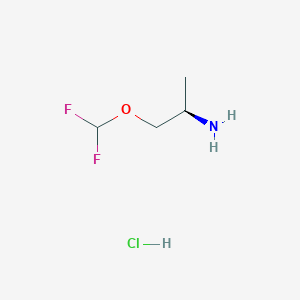
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2421780.png)
![methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2421782.png)
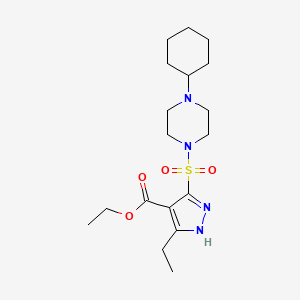

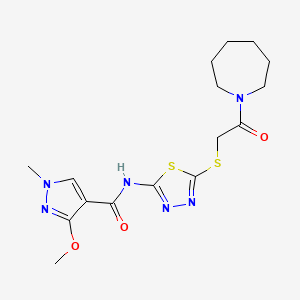

![3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)
![3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421791.png)
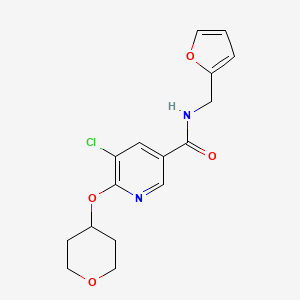
![8-cyclopentyl-3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2421793.png)